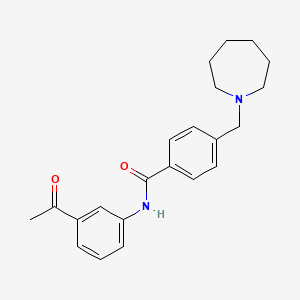![molecular formula C17H18Cl4N2O2S B5976860 1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer and is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis. CP-55940 has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation.
Mechanism of Action
CP-55940 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. It has been shown to have a high affinity for these receptors and acts as a partial agonist, meaning that it binds to the receptor and activates it to a lesser degree than 1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride. CP-55940 also inhibits the reuptake of the neurotransmitter anandamide, which is involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have effects on appetite and food intake, as well as on mood and anxiety.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize. However, CP-55940 has limitations, including its partial agonist activity, which can make it difficult to interpret results in some experiments. In addition, its effects can be influenced by factors such as dose, route of administration, and the presence of other compounds.
Future Directions
There are several potential future directions for research on CP-55940, including its potential as a treatment for chronic pain conditions, such as fibromyalgia and multiple sclerosis. It may also have potential as a treatment for inflammation and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanisms of action of CP-55940 and its effects on various physiological processes, as well as to develop more selective compounds that can target specific receptors in the endocannabinoid system.
Synthesis Methods
The synthesis of CP-55940 involves several steps, including the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine, followed by the reaction of 1-(4-chlorobenzyl)piperazine with 2,5-dichlorobenzenesulfonyl chloride to form 1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of CP-55940.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic properties in animal models of neuropathic pain and has been suggested as a potential treatment for chronic pain conditions, such as fibromyalgia and multiple sclerosis. CP-55940 has also been studied for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CP-55940 has been investigated for its potential neuroprotective effects and has been suggested as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S.ClH/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)17-11-15(19)5-6-16(17)20;/h1-6,11H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVUJOIZMUXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)

![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![methyl 5-ethyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5976863.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5976877.png)